4-Bromo-2-propylpyridine
Description
Properties
IUPAC Name |
4-bromo-2-propylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLAQZLXZDHAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542253 | |
| Record name | 4-Bromo-2-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-99-6 | |
| Record name | 4-Bromo-2-propylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98420-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-propylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-propylpyridine typically involves a multi-step process. One common method includes the reaction of 4-bromopyridine hydrochloride with propylmagnesium chloride in the presence of phenyl chloroformate. The reaction is carried out in anhydrous tetrahydrofuran under an inert atmosphere at -78°C. The mixture is then quenched with a saturated solution of ammonium chloride, followed by purification through flash chromatography to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-propylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide or ethanol.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound where the bromine atom is replaced by an aryl group.
Scientific Research Applications
4-Bromo-2-propylpyridine is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propylpyridine depends on its application. In pharmaceutical research, it may act as an intermediate in the synthesis of compounds that target specific molecular pathways. The bromine atom and the propyl group on the pyridine ring can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- Applications : Primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the propyl group influences steric and electronic properties .
- Handling : Requires storage at 2–8°C in a sealed, moisture-free environment, as indicated for structurally similar bromopyridines .
Comparison with Similar Compounds
Alkyl-Substituted Bromopyridines
Compounds with alkyl groups at the 2-position and bromine at the 4-position exhibit variations in reactivity and physical properties due to differences in chain length and branching.
Research Findings :
Amino-Substituted Bromopyridines
Amino groups significantly modify electronic properties and biological activity.
Research Findings :
- The amino group in 4-Bromo-N-propylpyridin-2-amine enhances hydrogen-bonding capacity, making it valuable in drug discovery .
- Deuterated analogs like 4-Bromo-2-(methylamino-d3)-pyridine are used to study pharmacokinetics, as deuterium slows metabolic degradation .
Halogen-Substituted Pyridines
Variations in halogen type and position impact reactivity and applications.
Research Findings :
- Halogen Reactivity : Chlorine at the 2-position (as in 2-chloro-4-bromopyridine) acts as a superior leaving group compared to bromine, facilitating nucleophilic aromatic substitution .
- Crystal Packing : In pyrimidine analogs like 5-bromo-2-chloropyrimidin-4-amine, hydrogen-bonding networks (N–H···N) stabilize the crystal lattice, a property leveraged in materials science .
Cycloalkyl-Substituted Bromopyridines
Cycloalkyl groups introduce unique steric and electronic profiles.
Research Findings :
- Cyclopropane’s angle strain increases reactivity in ring-opening reactions, whereas cyclobutyl groups improve lipid solubility for membrane penetration in agrochemicals .
Biological Activity
4-Bromo-2-propylpyridine (CAS No. 98420-99-6) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 200.08 g/mol. Its structure features a bromine atom at the 4-position and a propyl group at the 2-position of the pyridine ring, which contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.08 g/mol |
| LogP | 2.796 |
| PSA | 12.89 Ų |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing effective inhibition in vitro. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
This compound has also been investigated for its role as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2A6. Inhibition of this enzyme is relevant for drug metabolism, especially concerning nicotine and other alkaloids. A study reported an IC50 value of 0.055 mM for related compounds, suggesting potential for further development in smoking cessation therapies .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as an antimicrobial agent.
- CYP Enzyme Interaction : Research focused on the interaction of pyridine derivatives with CYP2A6 revealed that modifications at the 4-position significantly affect enzyme inhibition potency. The study highlighted that while some analogs showed promising inhibition (IC50 values in low micromolar range), others did not exhibit sufficient activity, emphasizing the importance of structural optimization in drug design .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The presence of the bromine atom may enhance lipophilicity, facilitating interaction with lipid membranes.
- Enzyme Binding : The nitrogen atom in the pyridine ring can form hydrogen bonds with active site residues in enzymes like CYP2A6, influencing their activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
